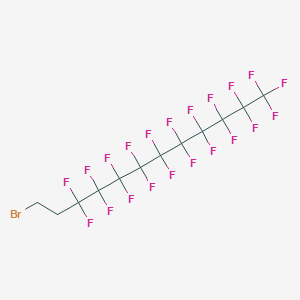

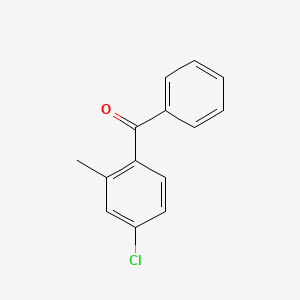

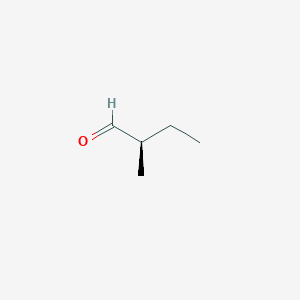

![molecular formula C11H7N5S B3126258 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile CAS No. 332110-24-4](/img/structure/B3126258.png)

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile

Overview

Description

The compound “2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile” is a derivative of the 1,2,4-triazine family . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of a tricyclic compound with chloro N-phenylacetamides . The tricyclic compound is obtained by condensation of Isatin with thiosemicarbazide . Chloro N-phenylacetamides are obtained from different substituted anilines .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various methods including IR, 1H NMR, LC-MS, and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions . These reactions involve the combination of two molecules to form a larger molecule, often with the loss of a small molecule such as water.Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various methods. For example, the compound “ethyl (2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate” has a molecular weight of 288.33 .Scientific Research Applications

Antimicrobial, Antidepressant, and Anticonvulsant Agents

A study by Shruthi et al. (2015) explored the synthesis of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides. These compounds were produced by condensing a tricyclic compound, derived from isatin and thiosemicarbazide, with chloro N-phenylacetamides. The synthesized compounds exhibited significant antimicrobial activity, with some demonstrating very good antidepressant and anticonvulsant activities, compared to standard drugs (Shruthi et al., 2015).

Anticancer Activity

Research by Ali and Saad (2018) focused on the synthesis of polyheterocyclic compounds starting from 3-amino-[1,2,4]triazino[5,6-b]indole. The goal was to assess their anticancer activity. The study found that increasing the size of the molecules could potentially enhance anticancer activity. Some derivatives displayed potent activity against HepG2, HCT-116, and MCF-7 cell lines, suggesting the promise of these compounds in cancer treatment (Ali & Saad, 2018).

Synthesis and Biological Evaluation

Another significant application is in the synthesis and biological evaluation of novel compounds for potential pharmacological activities. A range of derivatives has been synthesized, with some showing promising results in terms of antimicrobial activity. These findings indicate the versatile applicability of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile in developing new therapeutics with varied biological activities (Ali et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is iron ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .

Pharmacokinetics

The compound’s ability to selectively bind to ferrous ions suggests that it may have good bioavailability .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It induces apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The cytotoxicity of this compound on A549 cells decreases with the increase of ferrous ions concentrations, indicating that the presence of ferrous ions in the environment can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

The future directions for research into this compound and similar compounds could include further exploration of their biological activities and potential applications in medicine. The synthesis of heterocyclic scaffolds possessing various coordination sites is considered a potential framework for the design of effective metal complexes .

Biochemical Analysis

Biochemical Properties

2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE plays a crucial role in biochemical reactions, particularly in its interaction with iron ions. It has been shown to selectively bind to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), which is a unique property among iron chelators . This selective binding can inhibit the proliferation of cancer cells by depleting intracellular iron levels, which are essential for cell respiration, DNA/RNA synthesis, and other cellular functions . The compound also interacts with various proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3, indicating its role in inducing programmed cell death .

Cellular Effects

The effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE on cellular processes are profound. It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in cancer cells, such as A549 lung cancer cells . This compound influences cell signaling pathways by modulating the expression of genes involved in apoptosis and cell cycle regulation . Additionally, it affects cellular metabolism by altering the availability of iron, which is a critical cofactor for many metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE exerts its effects through several mechanisms. It binds to ferrous ions, thereby reducing their availability for cellular processes . This binding leads to the inhibition of iron-dependent enzymes and the induction of oxidative stress, which can trigger apoptosis . The compound also modulates the expression of apoptosis-related proteins, such as Bcl-2 and Bax, and activates caspase-3, a key enzyme in the execution phase of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, and exceeding this threshold can lead to toxic side effects .

Metabolic Pathways

2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is involved in metabolic pathways related to iron metabolism. It interacts with enzymes that regulate iron homeostasis and can alter the levels of metabolites involved in these pathways . The compound’s ability to chelate iron affects metabolic flux, leading to changes in the activity of iron-dependent enzymes and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 2-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIO)ETHANENITRILE is primarily within the mitochondria, where it induces apoptosis by disrupting mitochondrial function . The compound may also localize to other organelles, such as the nucleus, where it can influence gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its activity and function .

Properties

IUPAC Name |

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,6H2,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTYZFXPOYQWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196596 | |

| Record name | Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332110-24-4 | |

| Record name | Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332110-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

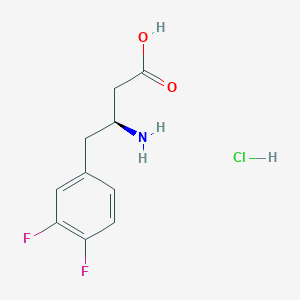

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)

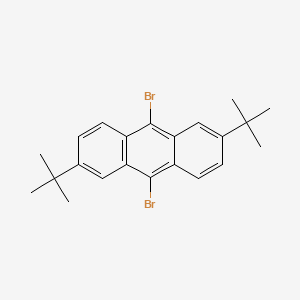

![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)